molecular formula C12H22O2 B110231 (Z)-5-Decenyl acetate CAS No. 67446-07-5

(Z)-5-Decenyl acetate

Cat. No. B110231
CAS RN: 67446-07-5
M. Wt: 198.3 g/mol
InChI Key: VTUFOIHYMMMNOM-SREVYHEPSA-N
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Description

Acetates are salts formed by the combination of acetic acid with a base . They are commonly found in aqueous solution and are written with the chemical formula C2H3O2 .


Synthesis Analysis

The synthesis of acetates often involves treating acetylacetone with a weak base such as ammonia, sodium carbonate, or sodium acetate . This removes a proton from between the two carbonyl groups, generating a delocalized anion which can then act as a bidentate ligand for a metal cation .


Molecular Structure Analysis

The acetate anion is one of the carboxylate family. It is the conjugate base of acetic acid . Above a pH of 5.5, acetic acid converts to acetate .


Chemical Reactions Analysis

Chemical reactions involving acetates can be complex and depend on the specific acetate . For example, zinc acetate reacts with aqueous ammonia to precipitate white gelatinous Zn(OH)2 .


Physical And Chemical Properties Analysis

Acetates have a range of physical and chemical properties. For example, zinc acetate is soluble in water .

Mechanism of Action

The mechanism of action of acetates can vary widely depending on the specific compound and its application. For example, zinc acetate is used for the treatment and prevention of zinc deficiency .

Safety and Hazards

The safety and hazards of acetates can vary depending on the specific compound. For example, zinc acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of acetate research could involve exploring new synthesis methods, investigating novel applications, and improving our understanding of their mechanisms of action .

properties

IUPAC Name

[(Z)-dec-5-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h6-7H,3-5,8-11H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUFOIHYMMMNOM-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015024
Record name (Z)-5-Decenyl acetate
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-Decenyl acetate

CAS RN

67446-07-5
Record name (Z)-5-Decenyl acetate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Decen-1-ol, 1-acetate, (5Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Decen-1-ol, 1-acetate, (5Z)-
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Record name (Z)-5-Decenyl acetate
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Record name (Z)-5-decenyl acetate
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Synthesis routes and methods I

Procedure details

For example, 5-hexenoic acid or an ester of 5-hexenoic acid (e.g. methyl 5-hexenoate, ethyl 5-hexenoate, etc.) could be used instead of 1-hexene, but the synthesis would entail a reduction of a carboxylic acid or an ester to an alcohol followed by acetylation. These syntheses are respectively shown in FIGS. 6 and 7. With reference to FIGS. 6 an 7, the 5-hexenoic acid or 5-hexenoate is reacted with 5-decene to form 5-decenoic acid or 5-decenoate, respectively, in the presence of Grubbs' catalyst and under vacuum. The resulting 5-decenoic acid or 5-decenoate are then reacted with 1-hexene, reduced, and acetylated to form 5-decenyl acetate. In addition, synthesizing 5-decenoic acid would have advantages because the salt of 5-decenoic acid could be recrystallized to increase the trans-isomer to greater than 90 percent trans-5-decenoic acid, which is then reduced and acetylated to greater than 90 percent trans-5-decenyl acetate.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

For example, 5-hexenoic acid or an ester of 5-hexenoic acid (e.g. methyl 5-hexenoate, ethyl 5-hexenoate, etc . . . ) could be used instead of 1-hexene, but the synthesis would entail a reduction of a carboxylic acid or an ester to an alcohol followed by acetylation. These syntheses are respectively shown in FIGS. 12 and 13. With reference to FIGS. 12 and 13, the 5-hexenoic acid or 5-hexenoate is reacted with 5-decene to form 5-decenoic acid or 5-decenoate, respectively, in the presence of Catalyst 823 and under vacuum. The resulting 5-decenoic acid or 5-decenoate is reduced and acetylated to form 5-decenyl acetate. In addition, synthesizing 5-decenoic acid has advantages because the salt of 5-decenoic acid can be recrystallized to increase the trans-isomer to greater than 90 percent trans-5-decenoic acid, which is then reduced and acetylated to greater than 90 percent trans-5-decenyl acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (Z)-5-Decenyl acetate interact with its target in moths, and what are the downstream effects?

A1: (Z)-5-Decenyl acetate acts as a pheromone, specifically targeting specialized olfactory receptor neurons (ORNs) located on male moth antennae. [] These ORNs exhibit high specificity for (Z)-5-Decenyl acetate, discriminating it from structurally similar compounds. [, ] Upon binding to its cognate receptor, a signal transduction cascade is triggered within the ORN, ultimately leading to neuronal firing. [] This neuronal activity then elicits a behavioral response in the male moth, promoting upwind flight towards the source of the pheromone, typically a calling female. [, , ]

Q2: What is the significance of the (Z)-isomerism in (Z)-5-Decenyl acetate for its biological activity?

A2: The (Z)-isomerism, referring to the cis configuration of the double bond at the 5-position, is crucial for the pheromone activity of (Z)-5-Decenyl acetate. [] Studies have shown that the corresponding (E)-isomer, with a trans double bond configuration, exhibits significantly reduced or even antagonistic effects on male moth behavior. [, ] This highlights the importance of stereochemistry in pheromone recognition and binding to its specific receptor.

Q3: Does the presence of specific structural analogs influence the activity of (Z)-5-Decenyl acetate?

A3: Yes, the presence of certain structural analogs can significantly modulate the behavioral response elicited by (Z)-5-Decenyl acetate. For instance, the compound (Z)-8-dodecenyl acetate acts as a strong inhibitor of (Z)-5-Decenyl acetate's attractancy in species like Agrotis segetum. [] Similarly, in Coleophora laricella, (Z)-5-dodecenol acts as a potent inhibitor, while (Z)-5-decenyl acetate, even at low concentrations, can significantly reduce the attraction of males to the primary pheromone component. [, ] These findings indicate the existence of complex pheromone interactions, where specific analogs can act as antagonists or disruptors of the primary pheromone signal.

Q4: How does modifying the structure of (Z)-5-Decenyl acetate affect its activity?

A4: Numerous studies have investigated structure-activity relationships by synthesizing and testing analogs of (Z)-5-Decenyl acetate. [, , , , , , , , , ] Researchers have explored modifications to the carbon chain length, the position and configuration of the double bond, and the acetate functional group. [, , , , , , , , , ] These studies, often utilizing techniques like single-sensillum recordings, reveal that even minor structural changes can profoundly impact the compound's ability to activate or inhibit specific ORNs, underscoring the precise molecular recognition mechanisms involved in pheromone perception. [, , , , , ]

Q5: What is the molecular formula and weight of (Z)-5-Decenyl acetate?

A5: The molecular formula of (Z)-5-Decenyl acetate is C12H22O2, and its molecular weight is 198.30 g/mol.

Q6: Which analytical techniques are employed to identify and quantify (Z)-5-Decenyl acetate in biological samples?

A6: Gas chromatography coupled with electroantennographic detection (GC-EAD) and mass spectrometry (GC-MS) are commonly used techniques for the identification and quantification of (Z)-5-Decenyl acetate in biological samples. [, ] GC separates the volatile compounds, EAD utilizes insect antennae to detect biologically active compounds, and MS provides structural information for confirmation. [, ]

Q7: Are there any specific challenges in the analysis of (Z)-5-Decenyl acetate?

A7: Yes, the analysis of (Z)-5-Decenyl acetate can be challenging due to its volatility and the low quantities typically found in biological samples. [] Accurate quantification often requires the use of internal standards, such as deuterated analogs, to correct for losses during sample preparation and analysis. []

Q8: Does the composition of the pheromone blend vary within the same moth species?

A8: Yes, intraspecific variation in the pheromone blend composition has been observed. For instance, Agrotis segetum populations exhibit geographic variation in their pheromone blend ratios, particularly in the relative amounts of (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate. [, ]

Q9: What are the implications of pheromone blend variation?

A9: Variations in pheromone blends can contribute to reproductive isolation and potentially lead to the formation of subspecies or even distinct species. [, ] This phenomenon highlights the role of pheromones in driving speciation events and maintaining species boundaries. [, ]

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